Montelukast-d6 Sodium Salt is a deuterated form of Montelukast, which is primarily used as an internal standard in analytical chemistry, particularly in the quantification of Montelukast using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods. This compound is classified as a cysteinyl leukotriene 1 receptor antagonist, which plays a significant role in the treatment of conditions such as asthma and allergic rhinitis. The formal name of Montelukast-d6 Sodium Salt is 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-[1-hydroxy-1-(methyl-d3)ethyl-2,2,2-d3]phenyl]propyl]thio]methyl]-cyclopropaneacetic acid, monosodium salt, with a molecular formula of C35H29ClD6NO3S.Na and a molecular weight of 614.2 g/mol .
Montelukast-d6 Sodium Salt is synthesized from Montelukast, which was originally developed for its therapeutic effects. The sodium salt form enhances its solubility and stability for analytical applications. It is classified under the category of leukotriene receptor antagonists, specifically targeting the cysteinyl leukotriene 1 receptor to inhibit bronchoconstriction and other inflammatory responses associated with asthma and allergic conditions .
The synthesis of Montelukast-d6 Sodium Salt involves several key steps:
The synthesis requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure the correct incorporation of deuterium and to minimize by-products. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to assess purity throughout the synthesis process.
Montelukast-d6 Sodium Salt primarily participates in reactions typical of organic compounds containing sulfur and nitrogen functionalities. Its chemical behavior can be summarized as follows:
These reactions are crucial for understanding its pharmacological effects and therapeutic applications in treating asthma-related conditions .
Montelukast-d6 Sodium Salt exerts its effects through the following mechanism:
This mechanism is supported by data showing significant reductions in airway hyperresponsiveness in animal models when administered at specific doses (e.g., 3 to 10 mg/kg) .
Montelukast-d6 Sodium Salt appears as an off-white solid with a high degree of purity (>99% deuterated forms). It is soluble in water, making it suitable for various analytical applications.
Key chemical properties include:
These properties are essential for understanding its behavior in different chemical environments and its interactions during analytical procedures .
Montelukast-d6 Sodium Salt finds significant use in scientific research primarily as an internal standard for quantifying Montelukast in biological samples via GC-MS or LC-MS techniques. Its role as a reference standard ensures accuracy in measuring drug concentrations in pharmacokinetic studies and therapeutic monitoring . Additionally, it aids in method validation processes within pharmaceutical research settings.
Montelukast-d6 sodium salt incorporates six deuterium atoms at specific molecular positions to maintain isotopic stability during analytical applications. The labeling strategy focuses on the tert-butyl ketone moiety, where deuterium atoms replace hydrogen at the methyl groups (2,2,2-D₃) and the methyl substituent (methyl-D₃). This targeted deuteration employs sodium borodeuteride (NaBD₄) reduction under kinetic control, ensuring minimal isotopic scattering. The reaction exploits the differential reactivity between ketone and ester functional groups, achieving >99% deuterium incorporation at the designated sites while preserving the parent compound's stereochemical integrity. Chemoselectivity is further enhanced through low-temperature conditions (–20°C) and controlled addition rates, preventing deuteration at sensitive sites like the quinoline ring or thiol groups [1] [3].
Critical parameters for efficient D/H exchange include catalyst selection, solvent polarity, and temperature profiles. Palladium-on-carbon (Pd/C) catalyzes deuterium exchange in deuterated methanol (CD₃OD) at 80°C, selectively targeting benzylic positions adjacent to the quinoline system. Kinetic studies reveal a strong pH dependence, with optimal deuteration occurring at pH 7.5–8.5. Below this range, proton exchange dominates, while higher pH degrades the thioether linkage. Solvent optimization demonstrates that polar aprotic solvents (e.g., deuterated DMF) enhance exchange rates at ortho-position methyl groups by 40% compared to protic alternatives. These conditions achieve 99% deuterium enrichment with <0.5% undesired dehalogenation of the chloroquinoline moiety [1] [3].
Table 1: Comparative Analysis of Deuteration Methods for Montelukast-d6
Method | Catalyst System | Deuteration Efficiency | Isotopic Purity | Reaction Time |
---|---|---|---|---|
Sodium Borodeuteride Reduction | None | >99.5% at ketone site | 99% atom D | 4 hours |
Catalytic H/D Exchange | 5% Pd/C in CD₃OD | 85% at benzylic positions | 97.7% atom D | 12 hours |
Base-Catalyzed Exchange | NaOD/D₂O | <20% (nonselective) | 35% atom D | 24 hours |
The critical S-configured alcohol intermediate is synthesized via engineered Acetobacter monooxygenase-catalyzed Baeyer-Villiger oxidation. This biotransformation converts the prochiral 2-ethyl-1,3-propanediol precursor to the (S)-hydroxy ester with 98% enantiomeric excess (ee). Reaction optimization involves substrate feeding algorithms that maintain <5 g/L concentration to prevent enzyme inhibition, coupled with oxygen mass transfer enhancement through baffled bioreactors. The monooxygenase exhibits remarkable diastereoselectivity, discriminating against the meso-isomer by a factor of 200:1. This biocatalytic step replaces traditional resolution methods, increasing overall yield by 35% and eliminating chromium-based oxidation reagents [3].
The quinoline-vinylbenzene linkage is constructed via Heck-Mizoroki coupling using Herrmann’s palladacycle catalyst. Key innovations include:
Table 2: Chiral Intermediates in Montelukast-d6 Synthesis
Intermediate | Synthetic Method | Chiral Induction | ee (%) | Function in Synthesis |
---|---|---|---|---|
(S)-2-(2-Hydroxypropan-2-yl)phenyl precursor | Biocatalytic oxidation | Enzymatic kinetic resolution | 98% | Provides core chiral alcohol |
R-1-(Mercaptomethyl)cyclopropyl acetate | Jacobsen hydrolytic kinetic resolution | Salen-Co catalyst | >99% | Introduces thiol for linkage |
E-6-Chloro-2-(2-(3-vinylphenyl)vinyl)quinoline | Asymmetric hydrogenation | DuPhos-Rh catalyst | 99.5% | Forms olefin bridge |
Industrial synthesis employs a closed-loop solvent system where tetrahydrofuran (THF) serves as the primary reaction medium for Grignard steps, while deuteration occurs in recoverable tert-amyl alcohol. The solvent recycling protocol involves:
Montelukast-d6 manufacturing incorporates atom economy principles through:
Table 3: Green Chemistry Metrics in Montelukast-d6 Production
Parameter | Traditional Synthesis | Optimized Green Process | Reduction (%) |
---|---|---|---|
Process Mass Intensity | 245 kg/kg product | 48 kg/kg product | 80.4% |
VOCs Released | 12 kg/kg product | 1.3 kg/kg product | 89.2% |
Energy Consumption | 410 MJ/kg product | 110 MJ/kg product | 73.2% |
Catalyst Recovery | None | 92% Pd recovery | - |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4